molecular formula C22H22N2O4 B11384394 N-(furan-2-ylmethyl)-2-nitro-N-[4-(propan-2-yl)benzyl]benzamide

N-(furan-2-ylmethyl)-2-nitro-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B11384394
M. Wt: 378.4 g/mol
InChI Key: KJVCFJUJDXNRCQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-nitro-N-[4-(propan-2-yl)benzyl]benzamide is an organic compound that features a furan ring, a nitro group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-nitro-N-[4-(propan-2-yl)benzyl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.

    Nitration: The intermediate is then nitrated using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group.

    Benzylation: The nitrated intermediate is further reacted with 4-(propan-2-yl)benzyl chloride in the presence of a base to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-nitro-N-[4-(propan-2-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones or other oxygenated furan derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-nitro-N-[4-(propan-2-yl)benzyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-nitro-N-[4-(propan-2-yl)benzyl]benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-methyl-benzamide: Similar structure but lacks the nitro group.

    N-(furan-2-ylmethyl)-4-methyl-benzenesulfonamide: Contains a sulfonamide group instead of a nitro group.

    N-(furan-2-ylmethyl)-2-hydroxybenzohydrazide: Features a hydrazide group instead of a nitro group.

Uniqueness

N-(furan-2-ylmethyl)-2-nitro-N-[4-(propan-2-yl)benzyl]benzamide is unique due to the presence of both the nitro group and the furan ring, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-nitro-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C22H22N2O4/c1-16(2)18-11-9-17(10-12-18)14-23(15-19-6-5-13-28-19)22(25)20-7-3-4-8-21(20)24(26)27/h3-13,16H,14-15H2,1-2H3

InChI Key

KJVCFJUJDXNRCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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